molecular formula C9H12FN B6205727 5-ethyl-4-fluoro-2-methylaniline CAS No. 1996508-52-1

5-ethyl-4-fluoro-2-methylaniline

Cat. No.: B6205727
CAS No.: 1996508-52-1
M. Wt: 153.2
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-4-fluoro-2-methylaniline (C₉H₁₁FN, molecular weight ~149.19 g/mol) is an aromatic amine derivative with substituents at the 2-, 4-, and 5-positions of the benzene ring: a methyl (-CH₃) group at position 2, a fluorine atom at position 4, and an ethyl (-CH₂CH₃) group at position 5. This arrangement confers unique steric and electronic properties. The ethyl group enhances lipophilicity, which may influence solubility and bioavailability, making the compound relevant in pharmaceutical or agrochemical research .

Properties

CAS No.

1996508-52-1

Molecular Formula

C9H12FN

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-fluoro-2-methylaniline can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 5-ethyl-4-fluoro-2-methylaniline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key parameters of 5-ethyl-4-fluoro-2-methylaniline with similar aniline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Me, 4-F, 5-Et C₉H₁₁FN ~149.19 High lipophilicity; potential for membrane permeability in drug design
4-Bromo-5-fluoro-2-methylaniline 2-Me, 4-Br, 5-F C₇H₇BrFN 204.04 Intermediate for fluorescent spirosilabifluorene derivatives
4-Fluoro-2-methylaniline 2-Me, 4-F C₇H₈FN 125.14 Simpler structure; lower steric hindrance for reactions
5-Bromo-4-iodo-2-methylaniline 2-Me, 4-I, 5-Br C₇H₇BrIN 328.95 Used in asymmetric spirosilabifluorene synthesis
5-Nitro-2-fluoroaniline 2-F, 5-NO₂ C₆H₅FN₂O₂ 156.11 Nitro group enhances electron withdrawal; studied for spectroscopic isomerism

Key Observations:

  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, similar to nitro groups in 5-nitro-2-fluoroaniline, but with less intensity .
  • Lipophilicity : The ethyl group increases hydrophobicity compared to halogenated derivatives, which may enhance bioavailability in drug candidates .

Thermal and Crystallographic Behavior

  • Crystal Packing: Ethyl-containing analogs (e.g., (E)-2-[(4-ethoxyphenylimino)methyl]-4-methoxyphenol in ) exhibit specific crystallization patterns due to alkyl chain interactions. This suggests that this compound may form distinct crystal lattices, affecting melting points (predicted 360–370 K based on analogs) .
  • Thermal Stability : Halogenated derivatives like 4-Bromo-5-fluoro-2-methylaniline likely have higher melting points (e.g., >400 K) due to stronger intermolecular forces compared to the ethyl-substituted compound .

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